molecular formula C6H15NS B6154873 2-[methyl(propan-2-yl)amino]ethane-1-thiol CAS No. 36759-66-7

2-[methyl(propan-2-yl)amino]ethane-1-thiol

Cat. No.: B6154873
CAS No.: 36759-66-7
M. Wt: 133.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Methyl(propan-2-yl)amino]ethane-1-thiol is a versatile chemical compound with intriguing properties. It is used in various scientific research applications, including organic chemistry, drug synthesis, and as a catalyst in different reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[methyl(propan-2-yl)amino]ethane-1-thiol typically involves the reaction of 2-chloroethanethiol with isopropylmethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, including recrystallization and high-performance liquid chromatography, are employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(propan-2-yl)amino]ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Amines and thiols.

    Substitution: Various substituted amines and thiols.

Scientific Research Applications

2-[Methyl(propan-2-yl)amino]ethane-1-thiol is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a catalyst in organic synthesis and is used in the preparation of complex molecules.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: It is explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[methyl(propan-2-yl)amino]ethane-1-thiol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in their structure and function. This interaction is crucial in biochemical studies and drug development .

Comparison with Similar Compounds

Similar Compounds

    Methylamine: A primary amine with similar reactivity but lacks the thiol group.

    Dimethylamine: A secondary amine with different steric and electronic properties.

    Trimethylamine: A tertiary amine with distinct reactivity due to the absence of hydrogen atoms on the nitrogen.

Uniqueness

2-[Methyl(propan-2-yl)amino]ethane-1-thiol is unique due to the presence of both amino and thiol functional groups, which confer distinct reactivity and versatility in various chemical reactions. Its ability to participate in oxidation, reduction, and substitution reactions makes it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

36759-66-7

Molecular Formula

C6H15NS

Molecular Weight

133.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.